molecular formula C27H25N3O6S2 B15077852 Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate

Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate

Cat. No.: B15077852
M. Wt: 551.6 g/mol
InChI Key: JKAUXSGRLYMIDY-FCQUAONHSA-N
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Description

Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include ethyl acetate, tetrahydrofuran, and various thiazolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate
  • Methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate
  • ETHYL 2-(((4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZOATE

Uniqueness

Its specific combination of thiazolidine, indole, and benzoate moieties sets it apart from other similar compounds .

Properties

Molecular Formula

C27H25N3O6S2

Molecular Weight

551.6 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O6S2/c1-2-35-26(34)16-9-11-17(12-10-16)28-21(31)15-29-20-8-4-3-7-19(20)22(24(29)32)23-25(33)30(27(37)38-23)14-18-6-5-13-36-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,28,31)/b23-22-

InChI Key

JKAUXSGRLYMIDY-FCQUAONHSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5CCCO5)/C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5CCCO5)C2=O

Origin of Product

United States

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